

"Sphingosine-1-phosphate (d17:1) structure and properties"

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Compound of Interest

Compound Name: Sphingosine-1-phosphate (d17:1)

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An In-depth Technical Guide to **Sphingosine-1-phosphate (d17:1)**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling sphingolipid that plays a critical role in a vast array of physiological and pathophysiological processes.^{[1][2]} Generated from the phosphorylation of sphingosine, S1P functions as both an intracellular second messenger and an extracellular ligand for a family of five specific G protein-coupled receptors (GPCRs), namely S1P₁₋₅.^{[1][3]} This signaling regulates fundamental cellular behaviors, including proliferation, survival, migration, and differentiation.^{[4][5]} Consequently, the S1P axis is implicated in immunity, vascular biology, neurobiology, and cancer.^{[1][2]}

This guide focuses specifically on **Sphingosine-1-phosphate (d17:1)**, a C17 analog of the more common C18 sphingosine backbone. S1P (d17:1) is a synthetic sphingolipid valuable not only for investigating S1P biology but also as a critical internal standard for the accurate quantification of endogenous S1P (d18:1) in biological matrices via mass spectrometry.^{[6][7]}

Structure and Physicochemical Properties

S1P (d17:1), or (2S,3R,4E)-2-Amino-3-hydroxy-4-heptadecen-1-yl dihydrogen phosphate, is characterized by a 17-carbon unsaturated hydrocarbon chain.^[8] Its amphipathic nature, with a

polar phosphate head group and a nonpolar hydrocarbon tail, is central to its biological function and solubility characteristics.

Quantitative Data Summary

The key physicochemical properties of S1P (d17:1) are summarized in the table below for easy reference.

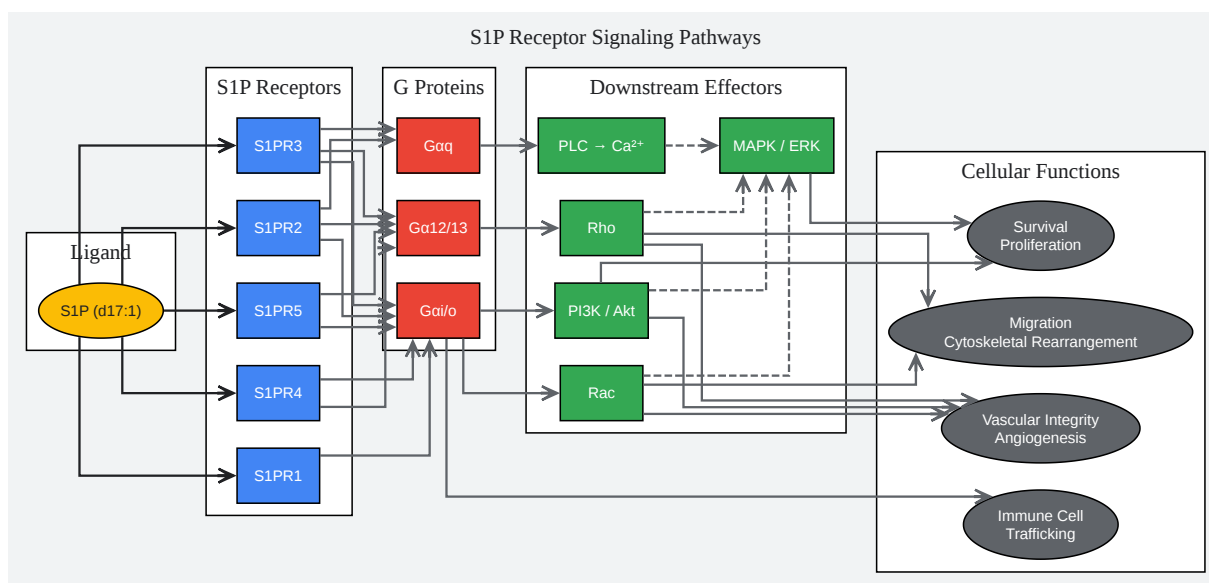
Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₃₆ NO ₅ P	[6][8][9]
Molecular Weight	365.45 g/mol	[8][9]
CAS Number	474923-27-8	[6][8][9]
Formal Name	2S-amino-4E-heptadecene-1,3R-diol, 1-(dihydrogen phosphate)	[6]
Synonyms	D-erythro-Sphingosine-C17-1-phosphate, S1P (d17:1)	[6][9]
Physical Form	Crystalline solid	[6][10]
Purity	≥95% - >99%	[6][10]
Storage Temperature	-20°C	[11]
Stability	≥ 4 years (at -20°C)	[6]
Solubility	Aqueous: 4 mg/mL in 0.3 M NaOH.[6] Organic: Soluble in ethanol, DMSO, and dimethyl formamide (DMF).[12] For aqueous experimental buffers, it is typically dispersed using a carrier like fatty acid-free Bovine Serum Albumin (BSA). [13][14]	[6][12][13][14]
InChI Key	VITGNIYTXHNNNE-LHMZYYNSSA-N	[6][8]
SMILES	N--INVALID-LINK- -/C=C/CCCCCCCCCCCC">C @HCOP(O)(O)=O	[6]

Signaling Pathways

Extracellular S1P exerts its influence by binding to the five S1P receptors (S1P₁₋₅).^[5] These receptors exhibit differential coupling to various heterotrimeric G proteins, leading to the activation of distinct and sometimes overlapping downstream signaling cascades.^{[15][16]} This pleiotropic signaling underlies S1P's ability to regulate a wide range of cellular functions.^[17]

- S1P₁: Couples exclusively to G_{i/o} proteins, leading to the activation of PI3K/Akt and Rac pathways, which are crucial for cell survival and migration.^{[15][18]}
- S1P₂ and S1P₃: Couple to G_{i/o}, G_q, and G_{12/13}. This broad coupling allows them to activate multiple effectors, including phospholipase C (PLC), Rho, and adenylyl cyclase.^{[15][16]}
- S1P₄ and S1P₅: Primarily couple to G_{i/o} and G_{12/13}.

The activation of these pathways modulates downstream targets like the MAPK/ERK cascade, intracellular calcium levels, and cytoskeletal dynamics, ultimately controlling cellular responses such as proliferation, barrier integrity, and trafficking of immune cells.^{[5][15]}



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Overview of S1P receptor-mediated signaling pathways.

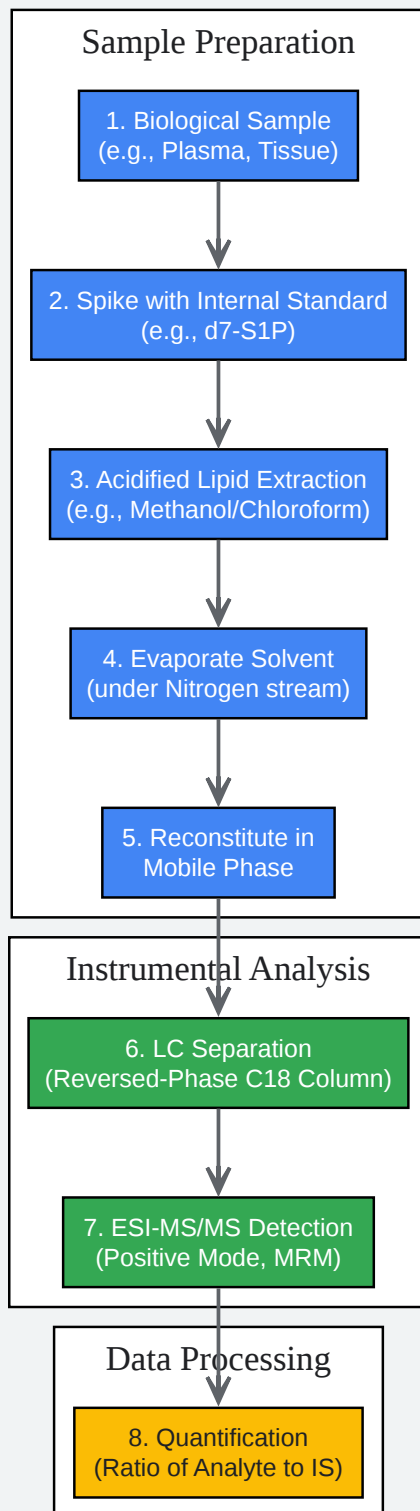
Experimental Protocols

Accurate quantification and functional assessment of S1P are paramount for research and development. S1P (d17:1) is frequently used as an internal standard in quantification methods.

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of S1P in complex biological samples like plasma, serum, and tissue homogenates.^{[19][20]}

LC-MS/MS Quantification Workflow for S1P



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Typical experimental workflow for S1P quantification.

Methodology:

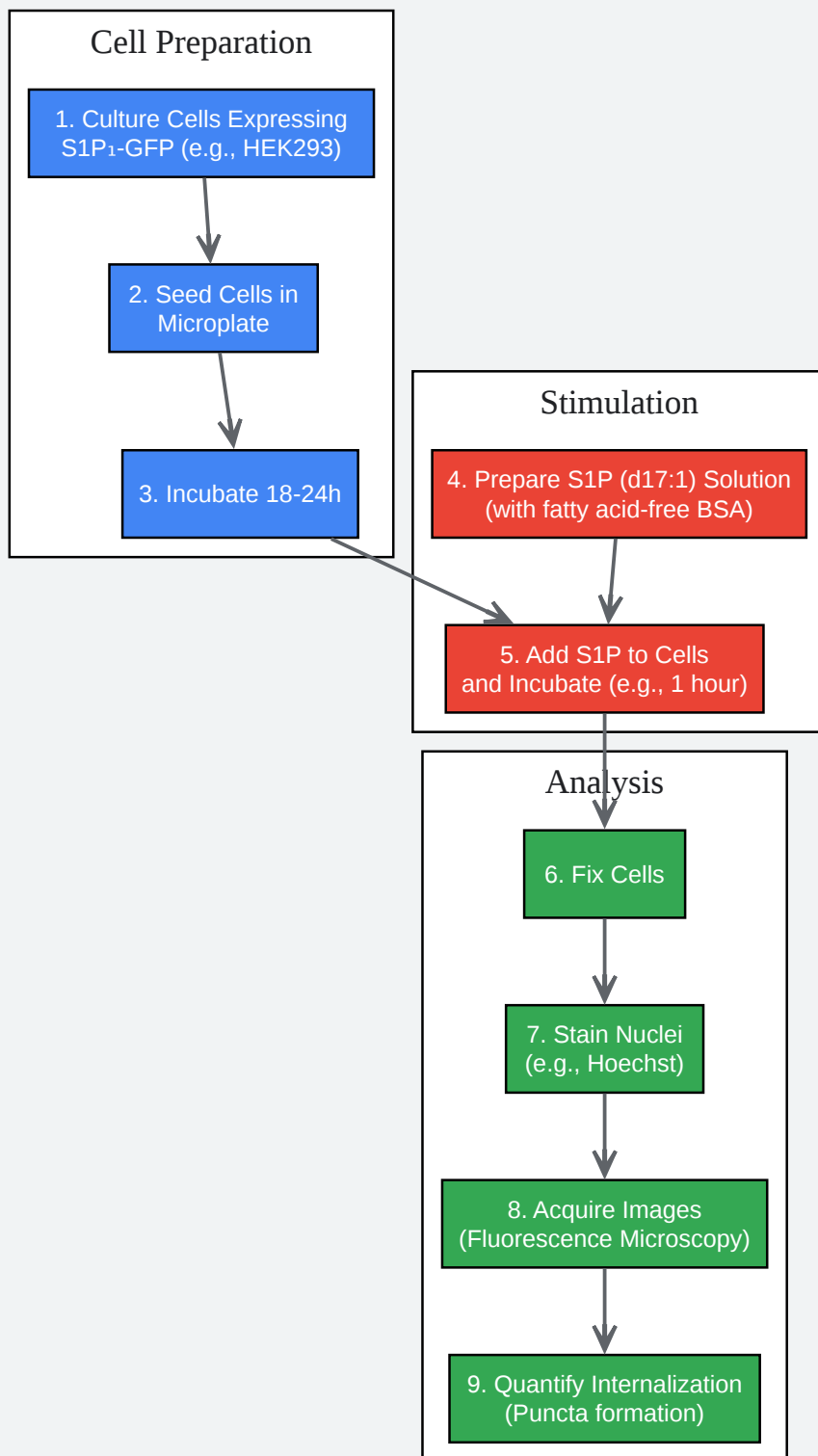
- Sample Collection and Internal Standard Spiking:
 - Collect biological samples (e.g., EDTA plasma) and store them at -80°C.[19] Proper handling is crucial as S1P levels can be artificially elevated by platelet activation during coagulation.[19]
 - Thaw samples on ice. Add a known concentration of a suitable internal standard (IS), such as d7-S1P, to the sample to account for variability during sample preparation.[19] Note: S1P (d17:1) is itself a common IS for quantifying endogenous S1P (d18:1).[6]
- Lipid Extraction:
 - Perform protein precipitation and lipid extraction. A common method involves adding ice-cold methanol to the sample, vortexing, and then adding chloroform and an acidic solution to create a biphasic system.[20][21]
 - Centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.[20]
- Solvent Evaporation and Reconstitution:
 - Evaporate the organic solvent from the collected lipid extract, typically under a gentle stream of nitrogen gas.[20]
 - Reconstitute the dried lipid film in a suitable solvent, often the initial mobile phase of the LC system (e.g., methanol/water mixture), for injection.[19]
- LC-MS/MS Analysis:
 - Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a reversed-phase column (e.g., C18).[19][22] Use a gradient elution with two mobile phases, such as A (water with 0.1% formic acid) and B (methanol with 0.1% formic acid), to separate S1P from other lipids.[22]

- Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer via an electrospray ionization (ESI) source, typically operating in positive ion mode.[\[20\]](#)
- Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high specificity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[\[23\]](#)

Protocol 2: Biological Activity Assessment (Receptor Internalization Assay)

This bioassay measures the functional activity of S1P by visualizing the ligand-induced internalization of its receptor, S1P₁.[\[24\]](#) It is a valuable method to assess the potency of S1P analogs or to measure S1P activity in biological fluids.

S1P Receptor Internalization Bioassay Workflow



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Workflow for assessing S1P bioactivity via receptor internalization.

Methodology:

- Cell Culture:
 - Use a host cell line (e.g., HEK293) stably transfected to express a fluorescently-tagged S1P receptor, such as S1P₁-GFP.[24]
 - Culture the cells under standard conditions and seed them onto a suitable imaging plate (e.g., a 96-well glass-bottom plate) 18-24 hours before the assay.[25]
- Preparation of S1P Solution:
 - S1P is a lipid and not readily soluble in aqueous media.[13] Prepare a stock solution by dissolving S1P (d17:1) in methanol.
 - For the final working solution, transfer an aliquot of the stock to a new tube, evaporate the methanol under nitrogen, and resuspend the lipid film in a buffer containing a carrier protein, such as 4 mg/mL fatty acid-free BSA.[14] This complexation allows S1P to remain soluble and be presented to the receptors.[14]
- Cell Stimulation:
 - Wash the plated cells with assay buffer.
 - Add the prepared S1P-BSA complex solution (or a biological sample containing S1P) to the cells at the desired final concentration.
 - Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.[25]
- Fixation and Staining:
 - After incubation, remove the stimulation medium and fix the cells with a solution like 4% paraformaldehyde.[25]
 - Wash the cells with PBS. A counterstain for the nucleus (e.g., Hoechst stain) can be added to aid in cell identification and automated image analysis.[25]

- Imaging and Analysis:
 - Acquire images using a high-content imager or a fluorescence microscope.
 - In unstimulated cells, the S1P₁-GFP signal will be localized primarily at the plasma membrane. Upon stimulation with active S1P, the GFP signal will redistribute into intracellular puncta, representing internalized receptor-containing endosomes.[24]
 - Quantify the degree of internalization using image analysis software to measure the formation of these puncta.

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